molecular formula C8H5BrN2O2 B7983298 7-bromo-3-(hydroxyamino)indol-2-one

7-bromo-3-(hydroxyamino)indol-2-one

Cat. No.: B7983298
M. Wt: 241.04 g/mol
InChI Key: ZHMHKINJNQGDDI-UHFFFAOYSA-N
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Description

7-Bromo-3-(hydroxyamino)indol-2-one is a halogenated indol-2-one derivative characterized by a bromine atom at position 7 and a hydroxyamino (-NHOH) group at position 2. Its molecular structure (Fig. 1) combines a bicyclic indole scaffold with electrophilic and nucleophilic functional groups, making it a candidate for diverse biological and chemical applications. Notably, it exhibits inhibitory activity against arachidonate 5-lipoxygenase (5-LOX), with reported IC50 values of 1.7 μM, 3.6 μM, and 5.8 μM in different assays .

Properties

IUPAC Name

7-bromo-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,13H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMHKINJNQGDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C(=C1)Br)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C(=C1)Br)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-bromo-3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

7-bromo-3-(hydroxyamino)indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3-(hydroxyamino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indol-2-one Derivatives

Structural Analogues

Table 1: Key Structural Features of 7-Bromo-3-(hydroxyamino)indol-2-one and Related Compounds
Compound Name Substituents (Position) Core Structure Key Functional Groups Biological Activity (IC50/Other)
This compound Br (7), -NHOH (3) Indol-2-one Bromine, Hydroxyamino 5-LOX inhibition: 1.7–5.8 μM
7-Bromooxindole (CAS 320734-35-8) Br (7) Indol-2-one Bromine Intermediate for drug synthesis
5-Bromo-3-(triazol-ethyl)indole Br (5), triazole-ethyl (3) Indole Bromine, Triazole Synthetic antioxidant precursor
3-Carbonyl-6-bromo-5-hydroxyindole Br (6), -OH (5), -CO (3) Indole Bromine, Hydroxyl, Carbonyl Alkaloid scaffold with antimicrobial potential
3-Phenyl-1H-indazole-7-carboxylic acid Phenyl (3), -COOH (7) Indazole Carboxylic acid Intermediate for biopolymer synthesis

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior: Indol-2-one derivatives undergo oxidation at the indole ring, influenced by pH. For example, this compound may exhibit enhanced oxidation in basic media due to deprotonation of the hydroxyamino group, similar to isatin derivatives .
  • Solubility and Stability: The hydroxyamino group increases polarity but may reduce stability under acidic conditions due to protonation .

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